Cas no 104034-54-0 (2-(prop-2-en-1-yl)oxolan-3-one)
2-(prop-2-en-1-yl)oxolan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Furanone, dihydro-2-(2-propenyl)-
- 2-(prop-2-en-1-yl)oxolan-3-one
- 2-prop-2-enyloxolan-3-one
- SCHEMBL2721286
- 891-519-9
- 2-allyldihydrofuran-3(2 H)-one
- DPMBZFWUEMTXKU-UHFFFAOYSA-N
- EEA03454
- EN300-219779
- 2-allyldihydrofuran-3(2H)-one
- 104034-54-0
-
- MDL: MFCD24697249
- Inchi: 1S/C7H10O2/c1-2-3-7-6(8)4-5-9-7/h2,7H,1,3-5H2
- InChI Key: DPMBZFWUEMTXKU-UHFFFAOYSA-N
- SMILES: O1CCC(C1CC=C)=O
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 26.3Ų
2-(prop-2-en-1-yl)oxolan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219779-0.05g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 0.05g |
$218.0 | 2023-09-16 | |
| Enamine | EN300-219779-0.1g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 0.1g |
$326.0 | 2023-09-16 | |
| Enamine | EN300-219779-0.25g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 0.25g |
$466.0 | 2023-09-16 | |
| Enamine | EN300-219779-0.5g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 0.5g |
$735.0 | 2023-09-16 | |
| Enamine | EN300-219779-1.0g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 1g |
$943.0 | 2023-05-26 | |
| Enamine | EN300-219779-2.5g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 2.5g |
$1848.0 | 2023-09-16 | |
| Enamine | EN300-219779-5.0g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 5g |
$2732.0 | 2023-05-26 | |
| Enamine | EN300-219779-10.0g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 10g |
$4052.0 | 2023-05-26 | |
| Enamine | EN300-219779-1g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 1g |
$943.0 | 2023-09-16 | |
| Enamine | EN300-219779-5g |
2-(prop-2-en-1-yl)oxolan-3-one |
104034-54-0 | 95% | 5g |
$2732.0 | 2023-09-16 |
2-(prop-2-en-1-yl)oxolan-3-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(prop-2-en-1-yl)oxolan-3-one
Introduction to 2-(prop-2-en-1-yl)oxolan-3-one (CAS No. 104034-54-0)
2-(prop-2-en-1-yl)oxolan-3-one, also known by its CAS number 104034-54-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a cyclic ester with a unique structure that includes a propenyl group attached to a five-membered lactone ring. The chemical formula of 2-(prop-2-en-1-yl)oxolan-3-one is C6H8O3, and it has a molecular weight of approximately 128.12 g/mol.
The structural characteristics of 2-(prop-2-en-1-yl)oxolan-3-one make it an interesting molecule for various applications, particularly in the synthesis of more complex organic compounds and in the development of pharmaceuticals. The presence of the propenyl group provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in the biological activities and potential therapeutic applications of compounds like 2-(prop-2-en-1-yl)oxolan-3-one. Research has shown that this compound can exhibit anti-inflammatory and antioxidant properties, which are highly relevant in the context of drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(prop-2-en-1-yl)oxolan-3-one demonstrated significant anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases.
The synthesis of 2-(prop-2-en-1-yl)oxolan-3-one can be achieved through various methods, including ring-opening polymerization and cyclization reactions. One common approach involves the ring-opening polymerization of ε-caprolactone followed by selective functionalization to introduce the propenyl group. This method allows for high yields and good control over the final product's purity and structure.
In addition to its potential therapeutic applications, 2-(prop-2-en-1-yl)oxolan-3-one is also studied for its role in polymer science. The unique combination of a lactone ring and an alkene group makes it an attractive monomer for the synthesis of functional polymers with tailored properties. These polymers can be used in various applications, such as drug delivery systems, coatings, and adhesives.
The safety profile of 2-(prop-2-en-1-yl)oxolan-3-one is another important aspect to consider. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 2-(prop-2-en-1-yl)oxolan-3-one (CAS No. 104034-54-0) is a versatile compound with promising applications in both synthetic chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, contributing to advancements in various scientific fields.
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